molecular formula C12H16ClNOS B12539142 Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride CAS No. 847779-65-1

Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride

Cat. No.: B12539142
CAS No.: 847779-65-1
M. Wt: 257.78 g/mol
InChI Key: XAAUNACWSIMBAZ-UHFFFAOYSA-M
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Description

Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride is a compound that belongs to the class of sulfonium salts. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride, often involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindoles, indoline derivatives, and various substituted indoles .

Scientific Research Applications

Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The sulfonium group can participate in redox reactions, affecting the oxidative state of cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    Oxindole: An oxidized form of indole.

Uniqueness

Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride is unique due to the presence of the sulfonium group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

847779-65-1

Molecular Formula

C12H16ClNOS

Molecular Weight

257.78 g/mol

IUPAC Name

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-dimethylsulfanium;chloride

InChI

InChI=1S/C12H16NOS.ClH/c1-15(2)9-12(14)13-8-7-10-5-3-4-6-11(10)13;/h3-6H,7-9H2,1-2H3;1H/q+1;/p-1

InChI Key

XAAUNACWSIMBAZ-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)CC(=O)N1CCC2=CC=CC=C21.[Cl-]

Origin of Product

United States

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